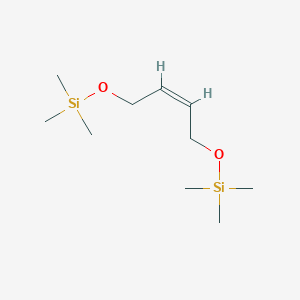
3,8-Dioxa-2,9-disiladec-5-ene, 2,2,9,9-tetramethyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,4-Bis(trimethylsiloxy)-2-butene is an organosilicon compound with the molecular formula C10H24O2Si2. This compound is characterized by the presence of two trimethylsiloxy groups attached to a butene backbone. It is a versatile intermediate used in various organic synthesis processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-Bis(trimethylsiloxy)-2-butene typically involves the reaction of butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a silylation process, where the trimethylsilyl groups are introduced to the butene backbone. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of (Z)-1,4-Bis(trimethylsiloxy)-2-butene can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,4-Bis(trimethylsiloxy)-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted butenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-1,4-Bis(trimethylsiloxy)-2-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of silicon-based drugs and diagnostic agents.
Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of (Z)-1,4-Bis(trimethylsiloxy)-2-butene involves its ability to act as a silylating agent. The trimethylsiloxy groups can be transferred to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsiloxy)-2-butene: Similar structure but different stereochemistry.
1,4-Bis(trimethylsiloxy)-2-butene (E): The E-isomer of the compound.
1,4-Bis(trimethylsiloxy)-2-butene (Z): The Z-isomer of the compound.
Uniqueness
(Z)-1,4-Bis(trimethylsiloxy)-2-butene is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over its isomers and other similar compounds.
Properties
CAS No. |
61549-43-7 |
|---|---|
Molecular Formula |
C10H24O2Si2 |
Molecular Weight |
232.47 g/mol |
IUPAC Name |
trimethyl-[(Z)-4-trimethylsilyloxybut-2-enoxy]silane |
InChI |
InChI=1S/C10H24O2Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,9-10H2,1-6H3/b8-7- |
InChI Key |
CGHUMSBZDKNESK-FPLPWBNLSA-N |
Isomeric SMILES |
C[Si](C)(C)OC/C=C\CO[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCC=CCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)
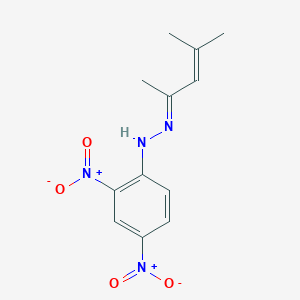

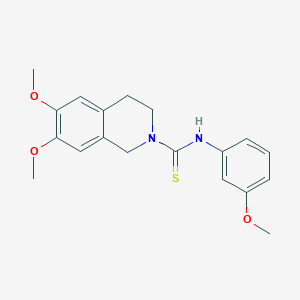
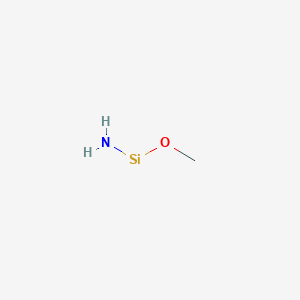
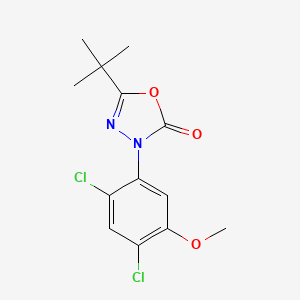
![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
![(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate](/img/structure/B14154552.png)
![3-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14154559.png)

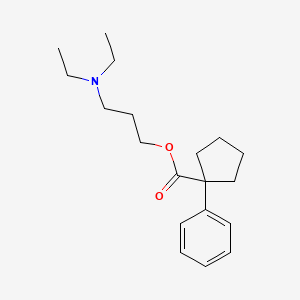
![1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14154580.png)
